

# thermochemical data and bond dissociation energy of Br<sub>2</sub>

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An In-depth Technical Guide on the Thermochemical Data and Bond Dissociation Energy of **Dibromine (Br<sub>2</sub>)**

## Introduction

**Dibromine (Br<sub>2</sub>)**, a halogen existing as a fuming red-brown liquid at standard conditions, plays a crucial role in numerous chemical transformations, from organic synthesis to materials science. A fundamental understanding of its thermodynamic properties and the energy required to cleave its covalent bond is paramount for professionals in research, chemical manufacturing, and drug development. This guide provides a detailed overview of the core thermochemical data of Br<sub>2</sub> and its bond dissociation energy, supplemented with information on the experimental methodologies used for their determination.

## **\*\*1. Thermochemical Data of Dibromine (Br<sub>2</sub>) \*\***

The thermodynamic properties of a substance dictate its stability, reactivity, and phase behavior. For Br<sub>2</sub>, the key thermochemical parameters are its standard enthalpy of formation, standard molar entropy, and heat capacity. These values are essential for calculating reaction enthalpies and predicting the spontaneity of processes involving **bromine**.

## Standard Enthalpy of Formation ( $\Delta_f H^\circ$ )

The standard enthalpy of formation is the change in enthalpy when one mole of a compound is formed from its constituent elements in their standard states (298.15 K and 1 bar). By

definition, the standard enthalpy of formation of  $\text{Br}_2(\text{l})$ , the most stable form of **bromine** under standard conditions, is zero.<sup>[1][2][3]</sup> However, the formation of gaseous and monoatomic **bromine** involves significant enthalpy changes.

## Standard Molar Entropy ( $S^\circ$ )

Standard molar entropy is a measure of the disorder or randomness of one mole of a substance at standard conditions. The entropy of gaseous **bromine** is significantly higher than that of liquid **bromine**, reflecting the greater motional freedom of the molecules in the gas phase.<sup>[4][5]</sup>

## Heat Capacity ( $C_p$ )

Heat capacity is the amount of heat required to raise the temperature of a substance by one degree. This value is crucial for calculating changes in enthalpy and entropy at temperatures other than the standard 298.15 K.

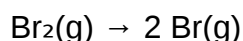
Table 1: Summary of Thermochemical Data for  $\text{Br}_2$  at 298.15 K

Property	Br <sub>2</sub> (l) (liquid)	Br <sub>2</sub> (g) (gas)	Br(g) (gas, atomic)	Units	Source(s)
Standard Enthalpy of Formation (ΔfH°)	0 (exact)	30.88 ± 0.11	111.851 ± 0.056	kJ/mol	[1][6][7]
Standard Molar Entropy (S°)	152.21 ± 0.30	245.46	175.02	J/mol·K	[4][8][9]
Molar Heat Capacity (Cp)	75.69	36.06	20.79	J/mol·K	[10][11]
Enthalpy of Vaporization (ΔvapH°)	29.96	-	-	kJ/mol	[10]
Enthalpy of Fusion (ΔfusH°)	10.571	-	-	kJ/mol	[10]

Note: The enthalpy of vaporization can also be calculated from the difference in the standard enthalpies of formation of Br<sub>2</sub>(g) and Br<sub>2</sub>(l), which is 30.88 kJ/mol.[7]

## \*\*2. Bond Dissociation Energy (BDE) of Dibromine (Br<sub>2</sub>) \*\*

The Bond Dissociation Energy (BDE) is the enthalpy change required to homolytically cleave a specific bond in a molecule in the gas phase, resulting in two radical fragments. For **dibromine**, this corresponds to the energy required to break the Br-Br bond.



The BDE is a direct measure of bond strength. It is a critical parameter in chemical kinetics for understanding reaction mechanisms, particularly in radical chain reactions initiated by the

photolysis or thermolysis of Br<sub>2</sub>. The accepted value for the Br-Br bond dissociation energy is approximately 193 kJ/mol.[\[12\]](#)

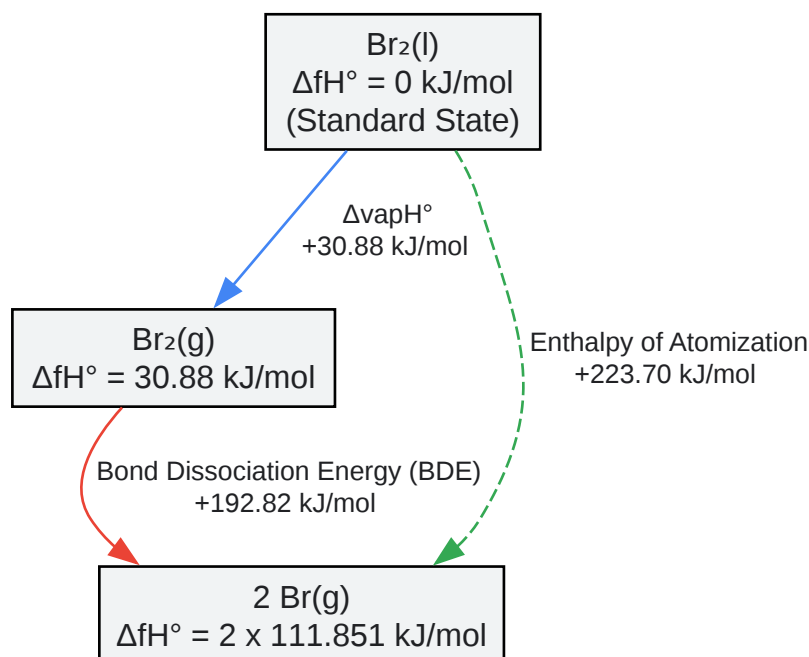
This value can be precisely calculated using the standard enthalpies of formation of gaseous **dibromine** and atomic **bromine** from Active Thermochemical Tables (ATcT).[\[6\]](#)

- $BDE = 2 \times \Delta_f H^\circ[\text{Br(g)}] - \Delta_f H^\circ[\text{Br}_2(\text{g})]$
- $BDE = 2 \times (111.851 \text{ kJ/mol}) - (30.88 \text{ kJ/mol})$
- $BDE = 192.82 \text{ kJ/mol}$

Table 2: Bond Dissociation Energy of Br<sub>2</sub>

Bond	Reaction	Bond Dissociation Energy (kJ/mol)	Source(s)
Br—Br	Br <sub>2</sub> (g) → 2 Br(g)	192.82	<a href="#">[6]</a>
Br—Br	Br <sub>2</sub> (g) → 2 Br(g)	193	<a href="#">[12]</a>

The following diagram illustrates the thermochemical cycle used to determine the bond dissociation energy of Br<sub>2</sub> from fundamental thermodynamic quantities.

Thermochemical Cycle for Br<sub>2</sub> Bond Dissociation Energy

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Caption: Thermochemical relationships for Br<sub>2</sub>.

## Experimental Protocols

The determination of the thermochemical data presented above relies on a variety of established experimental techniques.

## Calorimetry

Calorimetry is the primary method for measuring enthalpy changes.

- **Enthalpy of Vaporization ( $\Delta_{\text{vap}} H^\circ$ ):** This is determined by measuring the heat required to convert a known amount of liquid Br<sub>2</sub> into its gaseous state at a constant temperature (its boiling point) and pressure. Isothermal calorimetry or differential scanning calorimetry (DSC) can be employed. The experimental workflow involves placing a sealed ampoule of liquid **bromine** in the calorimeter, supplying a measured amount of electrical energy to induce vaporization, and precisely measuring the corresponding temperature profile.

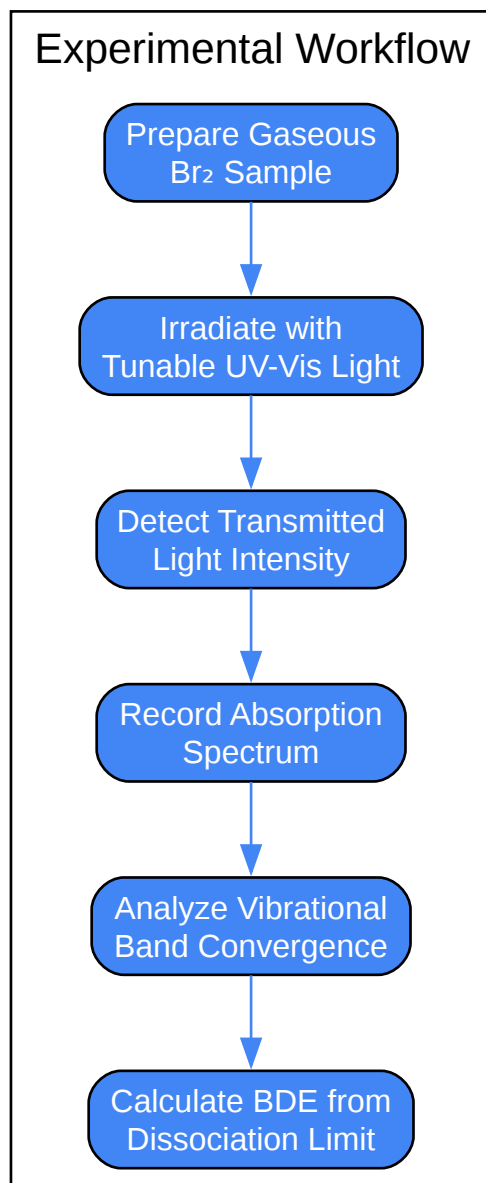
- **Heat Capacity ( $C_p$ ):** Adiabatic calorimetry is often used. A known quantity of heat is supplied to the sample, and the resulting temperature increase is measured. The heat capacity is then calculated from the heat input, the mass of the sample, and the temperature change.

## Spectroscopic Methods

Spectroscopic techniques are powerful tools for determining bond dissociation energies.

- **Methodology:** The BDE of a diatomic molecule like  $\text{Br}_2$  can be determined with high precision by analyzing its electronic absorption spectrum. The molecule is irradiated with ultraviolet-visible light, and the absorption of photons promotes electrons to higher energy molecular orbitals. This results in a spectrum of vibrational and rotational lines. As the wavelength of the incident light decreases (energy increases), the vibrational spacing decreases until the molecule dissociates into two atoms. This point is known as the dissociation limit or convergence limit. The energy corresponding to this wavelength directly provides the bond dissociation energy.
- **Workflow:**
  - A sample of gaseous  $\text{Br}_2$  is introduced into a gas cell.
  - Light from a tunable source (e.g., a monochromator-equipped lamp or a laser) is passed through the cell.
  - The transmitted light is measured by a detector as a function of wavelength.
  - The resulting absorption spectrum is analyzed to identify the convergence limit of the vibrational bands, from which the dissociation energy is calculated.

## Workflow for Spectroscopic BDE Determination

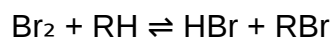


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Caption: Spectroscopic workflow for BDE.

## Equilibrium Studies

The BDE can also be determined by studying the equilibrium constants of gas-phase reactions at different temperatures. For instance, studying the equilibrium of a reaction like:



By measuring the concentrations of all species at equilibrium over a range of temperatures, the equilibrium constant (K) can be determined. A van 't Hoff plot ( $\ln(K)$  vs.  $1/T$ ) yields the standard enthalpy change ( $\Delta H^\circ$ ) for the reaction. Knowing the BDE of R-H and H-Br allows for the calculation of the Br-Br BDE.[13]

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